

# Spectroscopic Data of Methyl Tosylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl tosylcarbamate

Cat. No.: B133023

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl tosylcarbamate** (CAS 14437-03-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

## Compound Information

- Compound Name: **Methyl tosylcarbamate**
- Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate
- CAS Number: 14437-03-7
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S
- Molecular Weight: 229.25 g/mol

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- Structure:

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **methyl tosylcarbamate**.

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural elucidation of **methyl tosylcarbamate**, confirming the presence of the tosyl and methyl carbamate moieties. The data presented here is based on experimental findings.

Table 1:  $^1\text{H}$  NMR Data for **Methyl Tosylcarbamate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.94–7.92	d	8.0	2H	Ar-H (ortho to $\text{SO}_2$ )
7.85	s	-	1H	N-H
7.36–7.34	d	8.0	2H	Ar-H (meta to $\text{SO}_2$ )
3.70	s	-	3H	O- $\text{CH}_3$
2.45	s	-	3H	Ar- $\text{CH}_3$

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 400 MHz

Table 2:  $^{13}\text{C}$  NMR Data for **Methyl Tosylcarbamate**

Chemical Shift ( $\delta$ ) ppm	Assignment
151.0	C=O
145.2	Ar-C (para to CH <sub>3</sub> )
135.3	Ar-C (ipso to SO <sub>2</sub> )
129.6	Ar-CH (meta to SO <sub>2</sub> )
128.6	Ar-CH (ortho to SO <sub>2</sub> )
53.6	O-CH <sub>3</sub>
21.7	Ar-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 100 MHz

An experimental IR spectrum for **methyl tosylcarbamate** is not readily available in the public domain. However, the expected characteristic absorption bands for its functional groups are presented in Table 3. These values are based on established correlation tables for infrared spectroscopy.

Table 3: Expected Characteristic IR Absorption Bands for **Methyl Tosylcarbamate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3400-3200	Medium	N-H Stretch (Sulfonamide)
3000-2850	Medium	C-H Stretch (Alkyl)
~1740	Strong	C=O Stretch (Carbamate)
~1600, ~1475	Medium-Weak	C=C Stretch (Aromatic)
1350-1300	Strong	S=O Asymmetric Stretch (Sulfonamide)
1170-1150	Strong	S=O Symmetric Stretch (Sulfonamide)
1250-1200	Strong	C-O Stretch (Carbamate)

The mass spectrometry data provides information about the molecular weight and fragmentation pattern of **methyl tosylcarbamate**. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Mass Spectrometry Data for **Methyl Tosylcarbamate**

m/z	Relative Intensity (%)	Assignment
229	-	[M] <sup>+</sup> (Molecular Ion)

Note: The relative intensity for the molecular ion was not specified in the available literature. Further fragmentation data was not fully detailed.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### 3.1.1 Sample Preparation

- Weigh approximately 10-20 mg of solid **methyl tosylcarbamate**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

### 3.1.2 $^1\text{H}$ NMR Data Acquisition

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-2 seconds
  - Number of scans: 8-16
- Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual  $\text{CHCl}_3$  signal at 7.26 ppm.

### 3.1.3 $^{13}\text{C}$ NMR Data Acquisition

- Using the same sample, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Tune and match the probe for  $^{13}\text{C}$ .

- Acquire the  $^{13}\text{C}$  NMR spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer would include:
  - Pulse angle: 30 degrees
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2 seconds
  - Number of scans: 512-1024 (or more, depending on concentration)
- Process the FID with an exponential window function (line broadening of 1-2 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent signal at 77.16 ppm.

### 3.2.1 Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **methyl tosylcarbamate** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

### 3.2.2 Data Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### 3.3.1 Sample Introduction

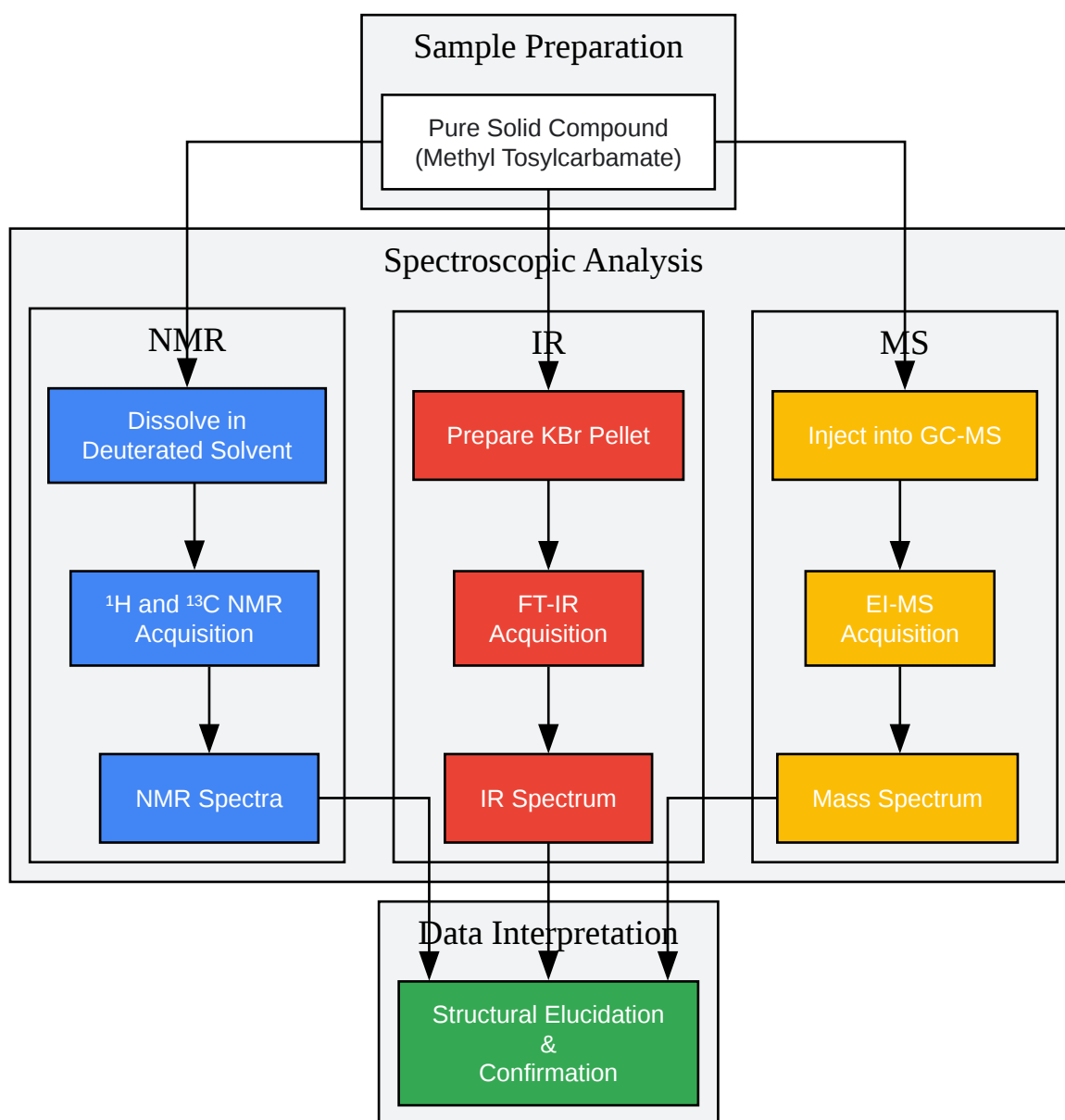
- Prepare a dilute solution of **methyl tosylcarbamate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities and the solvent.

### 3.3.2 Data Acquisition

- The sample is vaporized in the GC injection port and carried through the GC column by an inert carrier gas (e.g., helium).
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure organic compound like **methyl tosylcarbamate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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